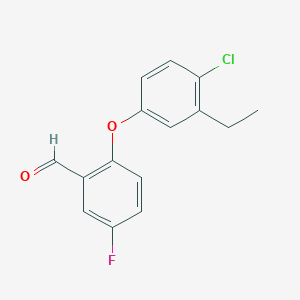
2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of phenol, specifically a type of chlorinated ethylphenoxy compound . These types of compounds are often used in organic synthesis .
Chemical Reactions Analysis
Again, while specific reactions involving “2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzaldehyde” are not available, similar compounds have been involved in reactions like protodeboronation and hydromethylation .Aplicaciones Científicas De Investigación
Fluorescence Derivatization and Chromatography
Aromatic aldehydes, such as those similar in structure to 2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzaldehyde, have been utilized in fluorescence derivatization for liquid chromatography. 2-Amino-4,5-ethylenedioxyphenol, a reagent, shows how aromatic aldehydes can be derivatized for enhanced detection in chromatographic analysis, suggesting potential for our compound in analytical chemistry or bioanalysis (Nohta et al., 1994).
Synthesis and Chemical Transformations
The synthesis processes for aromatic aldehydes, such as 4-Fluoro-3-phenoxybenzaldehyde, offer insights into chemical synthesis and potential applications in creating complex molecules. These methodologies could be applicable to the synthesis or modification of this compound for specific research or industrial applications (Zhao Wenxian et al., 2005).
Catalysis and Functionalization
Copper(II) acetate-catalyzed reactions demonstrate the potential of aromatic compounds in oxyfunctionalization, indicating possible catalytic roles for similar compounds in organic synthesis and the production of pharmaceutical intermediates (Jian'an Jiang et al., 2014).
Insecticidal Activity
Research on 1,3,4‐oxadiazoles containing phenoxyfluorophenyl groups derived from similar aldehydes showcases potential applications in developing new insecticides, suggesting an avenue for exploring the bioactivity of our compound against pests (T. Mohan et al., 2004).
Antimicrobial and Biological Activities
The exploration of aromatic aldehydes in the synthesis of compounds with antimicrobial properties provides a foundation for the potential investigation of this compound in similar contexts. These studies indicate that structurally related compounds can exhibit significant biological activities, including antimicrobial effects (A. Arun et al., 2003).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chloro-3-ethylphenoxy)-5-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO2/c1-2-10-8-13(4-5-14(10)16)19-15-6-3-12(17)7-11(15)9-18/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCOKCNBAGCSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC2=C(C=C(C=C2)F)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

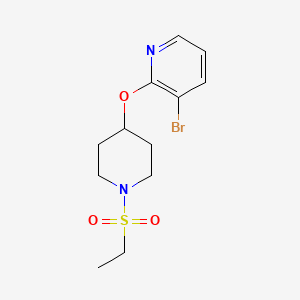
![3-chloro-2-{2-[(4-chlorobenzyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2833802.png)
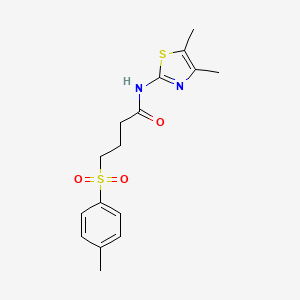
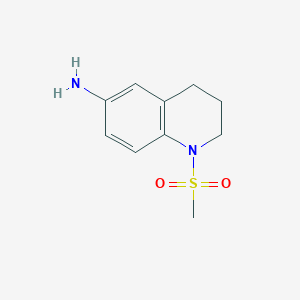

![N-(benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2833809.png)
![N-[[8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2833811.png)
![3-ethyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2833813.png)
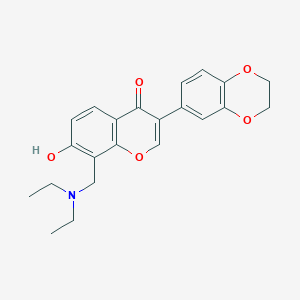
![3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid](/img/structure/B2833815.png)
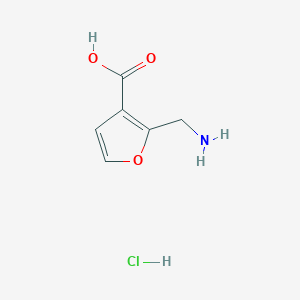
![1-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2833819.png)
![1-(4-{[1-(3-Bromopyridin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2833821.png)
![N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2833822.png)